molecular formula C11H11Cl2NO B5119778 N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide

Cat. No. B5119778
M. Wt: 244.11 g/mol
InChI Key: VGZFDEYFKGQENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide, also known as DCPA, is a synthetic herbicide that belongs to the family of cyclohexanone herbicides. DCPA is widely used in agriculture for weed control in various crops, including cotton, soybeans, peanuts, and vegetables. The herbicide works by inhibiting the growth of weeds by disrupting their cell division process.

Mechanism of Action

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide works by inhibiting the synthesis of fatty acids in the target plants, which leads to disruption of their cell division process, ultimately resulting in their death. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide specifically inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and eye damage upon contact. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been shown to have some adverse effects on non-target plants and animals, such as reduced growth and reproduction.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide is widely used in laboratory experiments due to its effectiveness in controlling weeds. It is also relatively easy to synthesize and purify. However, N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has some limitations, such as its potential adverse effects on non-target plants and animals, and its limited solubility in water.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. One area of research is the development of new formulations of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide that are more effective and environmentally friendly. Another area of research is the study of the potential use of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, more research is needed to understand the potential adverse effects of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide on non-target plants and animals, and to develop strategies to mitigate these effects.

Synthesis Methods

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide can be synthesized by reacting 2,6-dichlorobenzonitrile with cyclopropylmagnesium bromide, followed by reaction with acetic anhydride. The resulting compound is then purified by recrystallization to obtain pure N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide.

Scientific Research Applications

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-9-2-1-3-10(13)8(9)6-11(15)14-7-4-5-7/h1-3,7H,4-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZFDEYFKGQENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.